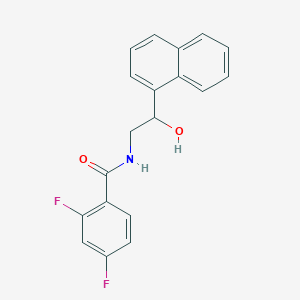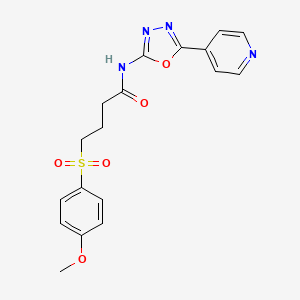
4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C18H18N4O5S and its molecular weight is 402.43. The purity is usually 95%.
BenchChem offers high-quality 4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Anticancer Activity
β-Oxoanilides in Heterocyclic Synthesis
A study by Hussein, Harb, and Mousa (2008) detailed the synthesis of polyfunctionally substituted pyridine and pyrazole derivatives using 3-Oxo-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}butanamide. These derivatives were explored for their potential in creating branched structures and reacting with active methylene compounds, indicating the compound's utility in developing complex heterocyclic compounds (Hussein, Harb, & Mousa, 2008).
Synthesis of Substituted 1,3,4-oxadiazolyl Tetrahydropyridines as Anticancer Agents
Redda and Gangapuram (2007) reported on the synthesis and anticancer activity of 1,3,4-oxadiazolyl tetrahydropyridines. These compounds, derived from reactions involving isonicotinic acid hydrazide and O-mesitylene sulfonyl hydroxylamine, showed moderate cytotoxicity against MCF-7 breast cancer cell lines, underscoring the potential anticancer applications of these compounds (Redda & Gangapuram, 2007).
Crystal Structure and Docking Simulations
Crystal Structure Studies and DFT Calculations
Kumara et al. (2017) synthesized and analyzed the crystal structure of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. The study highlights the compounds' molecular structures, confirming them through X-ray diffraction, and provides insight into their electronic properties via DFT calculations (Kumara et al., 2017).
Docking Simulations for Antimicrobial and Antitubercular Agents
Shingare et al. (2022) explored the synthesis of benzene sulfonamide pyrazole oxadiazole derivatives, evaluating their antimicrobial and antitubercular activity through molecular docking studies. This research provides valuable insights into the potential medical applications of these compounds, particularly against tuberculosis (Shingare et al., 2022).
Organic Electronics and Corrosion Inhibition
Hole-Blocking Materials for Organic LEDs
Wang et al. (2001) focused on the synthesis and structure of bis(1,3,4-oxadiazole) systems for use in organic light-emitting diodes (LEDs). Their work demonstrates the utility of these compounds in improving the efficiency of LEDs, indicating their significance in the development of advanced electronic devices (Wang et al., 2001).
Corrosion Inhibition for Mild Steel
Bouklah et al. (2006) investigated the use of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid media. Their findings suggest that these compounds can significantly enhance corrosion resistance, making them valuable for industrial applications in protecting metallic structures (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-26-14-4-6-15(7-5-14)28(24,25)12-2-3-16(23)20-18-22-21-17(27-18)13-8-10-19-11-9-13/h4-11H,2-3,12H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLZKKLHGKMSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


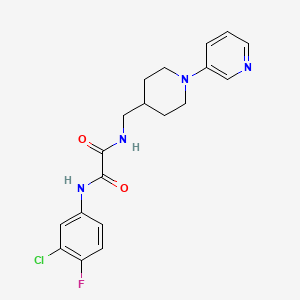
![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2542783.png)
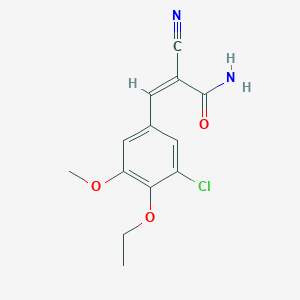
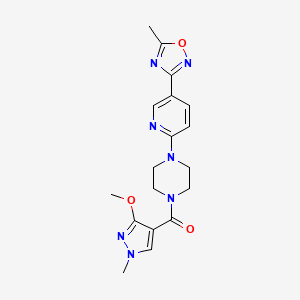
![6-(3-Chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2542789.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
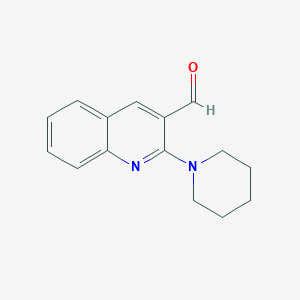
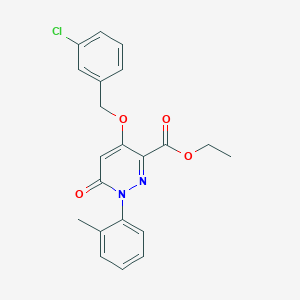
![N-(4-methylbenzyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2542795.png)
![Diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2542797.png)
![1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2542799.png)
